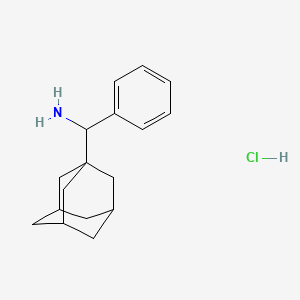

1-Adamantyl(phenyl)methanamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Adamantyl(phenyl)methanamine;hydrochloride is a compound that features an adamantane structure, which is a tricyclic hydrocarbon known for its stability and unique three-dimensional framework. The adamantane moiety is often utilized in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. The phenyl group attached to the adamantane adds aromatic characteristics, making this compound versatile in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Adamantyl(phenyl)methanamine;hydrochloride typically involves the following steps:

Formation of the Adamantyl Intermediate: The adamantane structure can be synthesized through the hydrogenation of dicyclopentadiene or by the rearrangement of tricyclo[3.3.1.13,7]decane derivatives.

Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation, where adamantane reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process .

化学反応の分析

Types of Reactions

1-Adamantyl(phenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced amine derivatives.

Substitution: Secondary or tertiary amines.

科学的研究の応用

Scientific Research Applications

1-Adamantyl(phenyl)methanamine;hydrochloride has been explored for several applications in scientific research:

Medicinal Chemistry

- Antiviral Activity : The adamantane structure is known for its ability to inhibit viral replication, making this compound a candidate for antiviral drug development. Research indicates that derivatives of adamantane can effectively target viruses such as influenza .

- Drug Design : Its unique structure aids in enhancing the bioavailability and stability of pharmaceutical compounds, which is crucial in drug formulation.

Organic Synthesis

- Building Block : It serves as a versatile building block in organic synthesis, allowing the creation of various derivatives that can be tailored for specific applications in medicinal chemistry and materials science .

- Coordination Chemistry : The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that have applications in catalysis and materials development.

Material Science

- Advanced Materials Development : this compound has potential uses in creating advanced materials, including polymers and nanomaterials due to its structural properties that enhance material performance.

Case Study 1: Antiviral Research

A study investigated the antiviral properties of 1-adamantyl derivatives against influenza viruses. The results indicated that compounds with the adamantane core exhibited significant inhibitory effects on viral replication, leading to their consideration as potential therapeutic agents .

Case Study 2: Drug Formulation

Research into the formulation of drugs utilizing this compound demonstrated improved pharmacokinetic profiles compared to traditional formulations. This was attributed to the compound's ability to enhance solubility and stability in biological environments .

作用機序

The mechanism of action of 1-Adamantyl(phenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The adamantane structure allows the compound to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt viral replication or modulate receptor activity in the central nervous system . The phenyl group may further enhance binding affinity through π-π interactions with aromatic residues in the target proteins .

類似化合物との比較

Similar Compounds

1-Adamantylamine: Similar in structure but lacks the phenyl group, making it less versatile in aromatic interactions.

Rimantadine Hydrochloride: An antiviral drug with a similar adamantane core but different substituents, used primarily for influenza treatment.

Amantadine Hydrochloride: Another antiviral with an adamantane structure, used for Parkinson’s disease and influenza.

Uniqueness

1-Adamantyl(phenyl)methanamine;hydrochloride stands out due to the combination of the adamantane and phenyl groups, providing both stability and aromatic characteristics. This dual functionality enhances its potential in various applications, from medicinal chemistry to material science.

生物活性

1-Adamantyl(phenyl)methanamine;hydrochloride, also known as adamantylphenylmethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data concerning its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of an adamantane structure linked to a phenyl group through a methanamine moiety. Its molecular formula is C14H19N·HCl, and it has a molecular weight of approximately 233.77 g/mol. The compound typically appears as a white crystalline solid when in hydrochloride form.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:

- Receptor Modulation : This compound has shown potential in modulating neurotransmitter receptors, particularly those involved in dopaminergic signaling. It may act as an antagonist or partial agonist at specific receptor sites, influencing pathways related to mood regulation and cognitive function .

- Antiproliferative Activity : Research indicates that adamantyl derivatives can exhibit antiproliferative effects against certain cancer cell lines. The mechanism involves the inhibition of cell cycle progression and induction of apoptosis in malignant cells .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. For instance, an evaluation showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50 values indicating effective antiproliferative activity .

- Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death in cancerous cells .

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties:

- Inhibition Studies : Preliminary findings indicate that this compound can inhibit viral replication in cell cultures infected with various viruses. The exact mechanism remains under investigation but may involve interference with viral entry or replication processes .

Study Overview

A comprehensive study published in a peer-reviewed journal evaluated the biological activity of several adamantyl derivatives, including this compound. The study assessed their efficacy against different biological targets and provided insights into their pharmacodynamics.

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| 1-Adamantyl(phenyl)methanamine;HCl | Antiproliferative | 25 | Breast Cancer Cells |

| Antiviral | 30 | Influenza Virus | |

| Neurotransmitter Modulation | - | Dopaminergic Receptors |

特性

IUPAC Name |

1-adamantyl(phenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N.ClH/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17;/h1-5,12-14,16H,6-11,18H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMWJILVSWWTBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C4=CC=CC=C4)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。